molecular formula C12H15FO2 B7977387 5-Fluoro-3-n-pentoxybenzaldehyde

5-Fluoro-3-n-pentoxybenzaldehyde

Cat. No.: B7977387
M. Wt: 210.24 g/mol
InChI Key: KSFPDHUHDPKSED-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-pentoxybenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes. The presence of a fluorine atom in the benzene ring significantly alters its chemical properties, making it a compound of interest in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-n-pentoxybenzaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorine atom is introduced into the benzene ring via a substitution reaction using a suitable fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of intermediates, followed by the introduction of the fluorine atom and the pentoxy group. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-pentoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-3-n-pentoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom’s high electronegativity influences the compound’s reactivity and binding affinity to biological molecules. This can lead to the inhibition or activation of specific enzymes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-n-pentoxybenzaldehyde
  • 5-Fluoro-4-n-pentoxybenzaldehyde
  • 3-Fluoro-3-n-pentoxybenzaldehyde

Uniqueness

5-Fluoro-3-n-pentoxybenzaldehyde is unique due to the specific positioning of the fluorine and pentoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

3-fluoro-5-pentoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-2-3-4-5-15-12-7-10(9-14)6-11(13)8-12/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPDHUHDPKSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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